molecular formula C12H15ClN2O2S2 B3067252 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride CAS No. 864759-61-5

4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride

Cat. No. B3067252
CAS RN: 864759-61-5
M. Wt: 318.8 g/mol
InChI Key: OJOKVNROZUJULO-UHFFFAOYSA-N
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Description

Benzothiophene-3-sulfonyl chloride is an aromatic organic compound with a molecular formula of C8H5ClO2S2 . It has a molecular weight of 232.71 . It is a solid substance under normal conditions .


Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular structure of Benzothiophene-3-sulfonyl chloride is represented by the InChI code: 1S/C8H5ClO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H .


Physical And Chemical Properties Analysis

Benzothiophene-3-sulfonyl chloride is a solid at room temperature . It has a melting point of 85.0 to 89.0 °C and a boiling point of 142 °C/0.6 mmHg .

Scientific Research Applications

Synthesis and Evaluation as Inhibitors

A series of novel derivatives, including compounds related to 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine, have been synthesized and evaluated for their potential in inhibiting tumor growth and angiogenesis. For example, 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated significant in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth, increased median survival time, and reduced ascites formation in mice. These compounds also suppressed blood vessel formation, indicating their potential as anti-angiogenic agents in cancer therapy (Kumar et al., 2008).

Carbonic Anhydrase Inhibitory and Anticonvulsant Action

Benzenesulfonamide derivatives, including those with piperazine structures, have been discovered to act as potent inhibitors of human carbonic anhydrase isozymes, which play a role in various physiological functions including pH regulation and ion transport. Some of these derivatives also displayed effective anticonvulsant activity, offering protection against seizures in animal models, suggesting their potential application in treating epilepsy and related disorders (Mishra et al., 2017).

Potential Antidepressant Properties

Compounds structurally related to 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine, such as 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] derivatives, have shown potent antidepressant-like activity in pharmacological evaluations. These compounds, through their action on central nervous system receptors, may offer therapeutic advantages with lower anticholinergic potential compared to classic tricyclic antidepressants, indicating their potential application in the treatment of depression (Ong et al., 1981).

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those related to 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine, have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. Some compounds exhibited potent inhibitory activity, indicating their potential utility as therapeutic agents in managing cognitive decline (Sugimoto et al., 1990).

Safety and Hazards

Benzothiophene-3-sulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(1-benzothiophen-3-ylsulfonyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2.ClH/c15-18(16,14-7-5-13-6-8-14)12-9-17-11-4-2-1-3-10(11)12;/h1-4,9,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOKVNROZUJULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CSC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592218
Record name 1-(1-Benzothiophene-3-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride

CAS RN

864759-61-5
Record name 1-(1-Benzothiophene-3-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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